molecular formula C9H13Cl2N3S B1431058 N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride CAS No. 1426290-67-6

N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride

Cat. No.: B1431058
CAS No.: 1426290-67-6
M. Wt: 266.19 g/mol
InChI Key: FZODJWMNVKAIRQ-UHFFFAOYSA-N
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Description

N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride is a chemical compound with a complex structure that includes a thienyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride typically involves the reaction of a thienyl-substituted imidazole with methylamine. The process generally includes:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors to form the imidazole ring.

    Thienyl Substitution:

    Methylation: The final step involves the methylation of the imidazole nitrogen to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: This compound has a similar imidazole structure but with a methyl group instead of a thienyl group.

    N-methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride: This compound features a phenyl group in place of the thienyl group.

Uniqueness

N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

N-methyl-1-(5-thiophen-2-yl-1H-imidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S.2ClH/c1-10-6-9-11-5-7(12-9)8-3-2-4-13-8;;/h2-5,10H,6H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZODJWMNVKAIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(N1)C2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride
Reactant of Route 2
N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride
Reactant of Route 3
N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride
Reactant of Route 4
N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride
Reactant of Route 6
N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride

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